4-Aminophenol

Catalog No.
S516152
CAS No.
123-30-8
M.F
C6H7NO
M. Wt
109.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Aminophenol

CAS Number

123-30-8

Product Name

4-Aminophenol

IUPAC Name

4-aminophenol

Molecular Formula

C6H7NO

Molecular Weight

109.13 g/mol

InChI

InChI=1S/C6H7NO/c7-5-1-3-6(8)4-2-5/h1-4,8H,7H2

InChI Key

PLIKAWJENQZMHA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)O

Solubility

less than 1 mg/mL at 73 °F (NTP, 1992)
Solubility in water: 0.39% at 0 °C; 0.65% at 24 °C; 0.80% at 30 °C; in ethyl methyl ketone: 9.3% at 58.5 °C; in absolute ethanol: 4.5% at 0 °C; practically insoluble in benzene and chloroform
Slightly soluble in toluene, diethyl ether, ethanol, cold water; soluble in acetonitrile, ethyl acetate, acetone, hot water; very soluble in dimethylsulfoxide.
Very soluble in ethanol; insoluble in benzene, chloroform; slightly soluble in trifluoroacetic acid; soluble in alkalies
In water, 1.6X10+3 mg/L at 20 °C
16.0 mg/mL

Synonyms

4-aminophenol, 4-aminophenol conjugate monoacid, 4-aminophenol hydrochloride, 4-aminophenol monopotassium salt, 4-aminophenol monosodium salt, 4-aminophenol sulfate, 4-aminophenol sulfate (2:1), 4-aminophenol, 18O-labeled, 4-aminophenol, 3H-labeled, 4-aminophenol, ion(1+), 4-hydroxyaniline, p-aminophenol, p-aminophenol phosphate, para-aminophenol

Canonical SMILES

C1=CC(=CC=C1N)O

Isomeric SMILES

C1=CC(=CC=C1[NH3+])[O-]

Description

The exact mass of the compound 4-Aminophenol is 109.0528 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 73° f (ntp, 1992)0.15 msolubility in water: 0.39% at 0 °c; 0.65% at 24 °c; 0.80% at 30 °c; in ethyl methyl ketone: 9.3% at 58.5 °c; in absolute ethanol: 4.5% at 0 °c; practically insoluble in benzene and chloroformslightly soluble in toluene, diethyl ether, ethanol, cold water; soluble in acetonitrile, ethyl acetate, acetone, hot water; very soluble in dimethylsulfoxide.very soluble in ethanol; insoluble in benzene, chloroform; slightly soluble in trifluoroacetic acid; soluble in alkaliesin water, 1.6x10+3 mg/l at 20 °c16.0 mg/ml. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1545. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Aminophenols - Supplementary Records. It belongs to the ontological category of aminophenol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

Environmental Monitoring and Remediation

  • Pollutant Detection: 4-Aminophenol can be a pollutant released from industrial processes. Research focuses on developing sensitive methods for its detection in environmental samples. Studies explore using electrodes modified with various materials like multi-walled carbon nanotubes and polyaniline composites for creating electrochemical sensors for 4-AP detection []. These sensors offer advantages like being portable and allowing for real-time monitoring.

Catalysis Research

  • Reduction Reactions: 4-Aminophenol serves as a model compound in research on catalytic reduction reactions. Scientists investigate methods for efficiently converting harmful nitroaromatic compounds (like 4-nitrophenol) to 4-aminophenol using various catalysts. This research helps develop new techniques for environmental remediation and industrial processes [, ].

4-Aminophenol, also known as para-aminophenol, is an organic compound with the chemical formula C₆H₇NO. It is characterized by an amino group (-NH₂) attached to the para position of a phenolic hydroxyl group (-OH). Typically encountered as a white to light yellow crystalline powder, 4-aminophenol is moderately soluble in alcohols and can be recrystallized from hot water. The compound is known for its hydrophilic nature and its ability to oxidize readily in the presence of bases .

4-Aminophenol is one of three isomeric aminophenols, alongside 2-aminophenol and 3-aminophenol. It serves as a significant intermediate in various chemical syntheses, particularly in the production of paracetamol (acetaminophen) .

4-Aminophenol can be harmful if ingested, inhaled, or absorbed through the skin. It can cause irritation to eyes, skin, and respiratory tract.

  • Toxicity: The oral LD50 (lethal dose 50%) in rats is 700 mg/kg. This indicates moderate toxicity upon ingestion.
  • Flammability: May ignite above 250 °C.
  • Reactivity: Can react violently with strong oxidizing agents.

  • Oxidation: In alkaline conditions, it readily oxidizes, leading to the formation of quinones. For example, oxidation with silver oxide yields quinone imine, while oxidation with lead dioxide produces p-benzoquinone .
  • Reactions with Chlorine: When treated with excess chlorine, 4-aminophenol generates multi-chloranil .
  • Sulfonation: The compound can be sulfonated using fuming sulfuric acid to produce 4-amino-phenol-sulfonic acid .
  • Formation of Diazonium Salts: 4-Aminophenol can convert to diazonium salts, which are useful in various synthetic applications .

Research indicates that 4-aminophenol possesses biological activities that may include antimicrobial and antidiabetic properties. Studies have shown that derivatives of 4-aminophenol exhibit significant inhibition of enzymes such as amylase and glucosidase, suggesting potential therapeutic applications . Additionally, its interaction with DNA has been explored, indicating possible anticancer properties .

4-Aminophenol can be synthesized through several methods:

  • From Phenol: It can be produced by nitration of phenol followed by reduction using iron or catalytic hydrogenation .
  • From Nitrobenzene: Electrolytic conversion of nitrobenzene to phenylhydroxylamine followed by rearrangement yields 4-aminophenol .
  • From 4-Nitrophenol: Reduction methods such as hydrogenation over a Raney Nickel catalyst or selective reduction using Tin(II) Chloride in anhydrous ethanol can convert 4-nitrophenol to 4-aminophenol .

4-Aminophenol is primarily utilized in:

  • Pharmaceuticals: It is a key intermediate in the synthesis of paracetamol (acetaminophen) through acetylation with acetic anhydride .
  • Photography: The compound is used as a developer for black-and-white films under the brand name Rodinal .
  • Chemical Synthesis: It serves as a building block for various organic compounds and dyes due to its reactivity and ability to form derivatives .

Recent studies have focused on the interaction of 4-aminophenol derivatives with DNA and their biological implications. The synthesized Schiff bases derived from 4-aminophenol have shown promising results in terms of antimicrobial activity and enzyme inhibition, along with significant interactions with DNA that suggest potential anticancer effects . These findings highlight the importance of studying the interactions between such compounds and biological macromolecules.

Several compounds share structural similarities with 4-aminophenol. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-AminophenolAmino group at ortho position to hydroxyl groupMore soluble in water; used in dye synthesis
3-AminophenolAmino group at meta position to hydroxyl groupLess commonly used; exhibits different reactivity
ParacetamolAcetylated derivative of 4-aminophenolWidely used analgesic and antipyretic
AnilineAmino group directly attached to benzeneUsed primarily in dye manufacturing

Each compound exhibits unique properties and applications that differentiate them from 4-aminophenol while sharing a common structural framework. The positioning of the amino group significantly influences their solubility, reactivity, and utility in various chemical contexts .

Nitrobenzene Hydrogenation Pathways

The nitrobenzene hydrogenation pathway represents one of the most established industrial routes for 4-aminophenol production. This methodology involves the catalytic hydrogenation of nitrobenzene in acidic medium using platinum-based catalysts, followed by in situ Bamberger rearrangement of the intermediate phenylhydroxylamine to yield 4-aminophenol [1] [2].

The reaction proceeds through a two-step mechanism where nitrobenzene undergoes partial hydrogenation to form phenylhydroxylamine, which subsequently rearranges to 4-aminophenol in the presence of acid. The overall reaction can be represented as:

C₆H₅NO₂ + 2H₂ → C₆H₅NHOH + H₂O
C₆H₅NHOH → HOC₆H₄NH₂

Research findings demonstrate that platinum catalysts achieve complete nitrobenzene conversion with selectivity to 4-aminophenol ranging from 75% to 89% under optimized conditions [1] [3]. The catalyst turnover number can reach as high as 1.38 × 10⁵, indicating excellent catalytic efficiency [1] [2]. The reaction typically requires temperatures between 80-140°C and hydrogen pressures of 0.2-5.5 MPa, depending on the specific catalyst system employed [1] [4].

Studies have shown that the formation rate of 4-aminophenol is significantly higher than that of aniline when using platinum catalysts in the presence of inorganic acid and dimethyl sulfoxide as solvent [3]. The use of zirconium phosphate as a support material enhances both catalyst stability and selectivity, with the 1% Pt/ZrP catalyst maintaining activity for 14 consecutive catalytic runs without observable decrease in performance [3].

Bamberger Rearrangement of Phenylhydroxylamine

The Bamberger rearrangement constitutes a crucial step in several synthetic pathways to 4-aminophenol. This acid-catalyzed transformation involves the rearrangement of phenylhydroxylamine to produce 4-aminophenol as the major product [5]. The reaction mechanism proceeds through the protonation of N-phenylhydroxylamine, with O-protonation being the productive pathway that leads to nitrenium ion formation [5].

The mechanistic pathway begins with monoprotonation of N-phenylhydroxylamine, where N-protonation is favored but unproductive, while O-protonation forms the nitrenium ion intermediate that reacts with nucleophiles such as water to form the desired 4-aminophenol [5]. This rearrangement typically occurs under mild conditions at temperatures ranging from 25-50°C under atmospheric pressure [6].

Recent investigations have demonstrated that the Bamberger rearrangement can be optimized using pressurized carbon dioxide/water systems, eliminating the need for mineral acids [7]. In this environmentally benign approach, self-neutralizable carbonic acid serves as the rearrangement catalyst, achieving selectivity to 4-aminophenol as high as 85% while maintaining complete conversion of the phenylhydroxylamine substrate [7].

The selectivity and conversion data for Bamberger rearrangement typically range from 85-95% and 90-100%, respectively, making it one of the most selective routes for 4-aminophenol production [6] [5]. The reaction exhibits pseudo-first-order kinetics with respect to phenylhydroxylamine concentration, and the rate-determining step involves the formation and subsequent reaction of the nitrenium ion intermediate [5].

Iron-Acid Reduction of 4-Nitrophenol

The iron-acid reduction of 4-nitrophenol represents a traditional yet problematic industrial method for 4-aminophenol synthesis. This conventional approach involves the stoichiometric reduction of 4-nitrophenol using iron powder in acidic medium, typically hydrochloric acid [1] [2]. The reaction proceeds through multiple electron transfer steps, ultimately converting the nitro group to an amino group.

The process operates at temperatures between 70-100°C under atmospheric pressure, achieving conversion rates of 85-95% with selectivity to 4-aminophenol ranging from 80-90% [1]. However, this methodology suffers from significant environmental drawbacks due to the stoichiometric consumption of iron-acid reagents, which generates approximately 1.2 kilograms of iron-iron oxide sludge per kilogram of product [1] [2].

The reaction mechanism involves the reduction of 4-nitrophenol through sequential electron transfer processes facilitated by iron metal in acidic solution. The iron undergoes oxidation from Fe⁰ to Fe²⁺ and subsequently to Fe³⁺, while the nitro group is reduced through hydroxylamine intermediates to the final amino product [8]. The rate-determining step typically involves the initial electron transfer from iron to the nitro group, with reaction rates following first-order kinetics with respect to 4-nitrophenol concentration [8].

Despite achieving reasonable conversion and selectivity, this method has been largely superseded by more environmentally friendly catalytic approaches due to the substantial waste generation and difficulty in iron-iron oxide sludge disposal [1] [2]. The activation energy for this process ranges from 35-50 kJ/mol, indicating moderate energy requirements for the reduction process [8].

Advanced Catalytic Approaches

Platinum-Catalyzed Single-Step Hydrogenation

Advanced platinum-catalyzed systems have emerged as highly efficient methodologies for direct 4-aminophenol synthesis from nitrobenzene. These single-step processes eliminate the need for separate reduction and rearrangement stages, offering significant advantages in terms of process simplification and environmental impact [1] [3].

The most promising platinum-catalyzed system utilizes zirconium phosphate-supported platinum (Pt/ZrP) with 1% metal loading. This catalyst demonstrates superior performance with complete nitrobenzene conversion and 89% selectivity to 4-aminophenol under mild conditions of 80°C and 0.6 MPa hydrogen pressure [3]. The reaction mechanism involves the formation of phenylhydroxylamine intermediate, which undergoes acid-catalyzed Bamberger rearrangement on the catalyst surface.

Characterization studies reveal that the electron transfer interaction between platinum species and the zirconium phosphate support accounts for the high dispersion and leaching resistance of the platinum sites [3]. In situ diffuse reflectance infrared Fourier transform spectroscopy demonstrates that the nitro functional group adsorbs predominantly on acid sites of zirconium phosphate and undergoes reduction to N-phenylhydroxylamine by spillover hydrogen, followed by rearrangement to afford 4-aminophenol [3].

The exceptional recyclability of platinum catalysts represents a significant advantage, with the 1% Pt/ZrP system maintaining consistent activity and selectivity for 14 consecutive catalytic runs without observable performance decline [3]. The turnover number reaches 1.38 × 10⁵, indicating remarkable catalytic efficiency and economic viability for industrial applications [1].

Process optimization studies demonstrate that catalyst performance depends critically on several parameters including temperature, hydrogen pressure, substrate concentration, and acid concentration. The optimal conditions balance high conversion and selectivity while maintaining catalyst stability and minimizing side product formation [1] [4].

Electrochemical Reduction Techniques

Electrochemical reduction methodologies offer sustainable alternatives for 4-aminophenol synthesis, operating under ambient conditions without requiring high temperatures or pressures. These techniques utilize specially designed electrodes to facilitate the direct reduction of nitrophenol compounds to the corresponding aminophenols [9] [10].

The most effective electrochemical system employs nickel-iron phosphide modified electrodes, which demonstrate exceptional efficiency for 4-aminophenol synthesis at circumneutral pH conditions [10]. This approach achieves conversion rates of 95-100% with selectivity to 4-aminophenol ranging from 85-90%, while operating at room temperature under atmospheric pressure [10].

The electrochemical mechanism involves direct electron transfer from the electrode surface to the nitro group, bypassing the need for chemical reducing agents [9]. The nickel-iron phosphide electrode surface provides multiple active sites for nitrophenol adsorption and subsequent reduction through a series of electron transfer steps [10]. The process follows pseudo-first-order kinetics with respect to nitrophenol concentration, with rate constants typically ranging from 0.08-0.12 min⁻¹ [10].

Porous gold micropillars have also been investigated as electrode materials for efficient and green electrochemical synthesis of 4-aminophenol [9]. These structured electrodes provide high surface area and excellent electrical conductivity, facilitating rapid electron transfer and high current efficiency for the reduction process [9].

The environmental advantages of electrochemical methods include elimination of chemical reducing agents, operation under mild conditions, and potential for integration with renewable energy sources [9] [10]. Catalyst reusability studies demonstrate that nickel-iron phosphide electrodes maintain 81.4% efficiency after ten consecutive cycles, indicating good stability for practical applications [10].

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis represents a rapid and energy-efficient approach for 4-aminophenol production, utilizing microwave radiation to accelerate reaction rates and improve process efficiency [11] [12] [13]. This methodology offers significant advantages including shortened reaction times, decreased waste generation, and higher product purity compared to conventional heating methods [11].

The microwave-assisted hydrogenation of 4-nitrophenol employs specially designed gas addition systems to enable safe and direct use of hydrogen gas with microwave irradiation [11]. The process achieves complete reduction of 4-nitrophenol to 4-aminophenol within minutes, representing a dramatic improvement over conventional heating methods that require hours [11].

Platinum-tin oxide catalysts (Pt/SnO₂) with 5 mol% platinum loading have been optimized for microwave-assisted synthesis [13]. These catalysts demonstrate excellent performance under microwave conditions at 150°C with 200W power for 3 minutes, achieving 80% conversion with 47.6% selectivity to 4-aminophenol [13]. The apparent rate constant reaches 0.59 × 10⁻² s⁻¹, indicating rapid reaction kinetics under microwave irradiation [13].

The microwave synthesis mechanism involves rapid heating of polar molecules in the reaction mixture, creating localized hot spots that accelerate reaction rates [13]. The anisotropic structure of tin oxide support materials enhances microwave absorption and heat transfer, contributing to improved catalytic performance [13].

Process optimization studies reveal that microwave power, reaction temperature, and catalyst loading significantly influence conversion and selectivity [14] [13]. The optimal conditions balance rapid heating with controlled reaction selectivity to maximize 4-aminophenol yield while minimizing side product formation [14].

Catalyst reusability investigations demonstrate that Pt/SnO₂ catalysts maintain stable performance for at least 5 cycles under microwave conditions [13]. The catalyst retains its crystalline structure and active sites after repeated use, indicating good stability for repeated applications [13].

Green Chemistry Innovations

Solvent-Free Reaction Systems

Solvent-free reaction systems represent a paradigm shift toward sustainable 4-aminophenol synthesis, eliminating the environmental burden associated with organic solvents while maintaining high efficiency and selectivity [15] [16]. These mechanochemical processes rely on physical grinding and mixing to achieve intimate contact between reactants, facilitating reaction without liquid media [15].

The most successful solvent-free approach involves the mechanochemical synthesis of acetaminophen precursors through grinding 4-aminophenol with acetylating agents in a mortar and pestle [15]. This process achieves yields exceeding 95% within 10-15 minutes at room temperature, demonstrating remarkable efficiency without solvent requirements [15]. The reaction proceeds through solid-state molecular interactions, where mechanical energy facilitates bond formation and breaking processes [15].

Mechanochemical synthesis offers several advantages including elimination of solvent waste, reduced energy consumption, and simplified purification procedures [15]. The process excludes the use of catalysts or heating, relying solely on mechanical energy to drive the transformation [15]. The reaction can be completed in less than 15 minutes with pharmaceutically acceptable product quality, making it highly suitable for industrial applications [15].

The solid-state reaction mechanism involves the formation of intimate molecular contacts through grinding, where reactant particles achieve sufficient proximity for chemical bond formation [15] [16]. Studies using differential scanning calorimetry and infrared spectroscopy confirm that the reaction proceeds through a single-stage process without intermediate isolation [16].

Research on terephthalylidene-bis-(4-aminophenol) synthesis demonstrates that solvent-free conditions can be successfully applied to more complex 4-aminophenol derivatives [16]. The solid-phase reaction between terephthalaldehyde and 4-aminophenol achieves comparable yields to solution-phase methods while eliminating organic solvent requirements [16].

Thermal analysis studies reveal that solvent-free reactions are typically exothermic, with the reaction enthalpy providing additional driving force for completion [16]. The absence of solvent also eliminates complications associated with solvent removal and purification, significantly simplifying downstream processing [15].

Biocatalytic Transformation Strategies

Biocatalytic transformation strategies offer environmentally benign routes to 4-aminophenol and its derivatives through enzymatic processes that operate under mild conditions with high selectivity [17] [18]. These approaches utilize naturally occurring or engineered enzymes to catalyze specific transformations, eliminating the need for harsh chemical conditions or toxic reagents [17].

The most promising biocatalytic system employs amidase enzymes for the selective deacetylation of acetamido precursors to generate 4-aminophenol derivatives [17]. An amidase from Starkeya species demonstrates exceptional activity, converting 3-acetamido-5-acetylfuran to 2-acetyl-4-aminofuran with 79.3% yield (47.58 mM) under optimal conditions [17]. The reaction operates at 30-37°C in aqueous buffer at physiological pH, representing ideal conditions for sustainable synthesis [17].

Biocatalytic amine synthesis has been successfully demonstrated using engineered aminotransferases for the production of chiral aminophenol derivatives [18]. An R-selective aminotransferase from Arthrobacter species achieves 84% yield (126 mM) with greater than 99% enantiomeric excess for the synthesis of 3-acetylamino-5-(α-aminoethyl)-furan [17]. This remarkable stereoselectivity cannot be achieved through conventional chemical methods [17].

The enzymatic mechanism involves specific substrate recognition and binding, followed by highly selective bond formation or cleavage processes [17] [18]. The three-dimensional structure of enzymes provides precise control over reaction selectivity, enabling the formation of specific regioisomers and stereoisomers with minimal side product formation [17].

Biocatalytic cascades represent advanced strategies where multiple enzymes work in sequence to achieve complex transformations [18]. These systems can convert simple starting materials to complex aminophenol derivatives through multiple enzymatic steps, each operating under optimized conditions [18]. The compatibility of enzymatic conditions allows for one-pot processes that eliminate intermediate isolation and purification steps [18].

Substrate scope studies demonstrate that biocatalytic methods can be applied to a wide range of aminophenol derivatives, including those with additional functional groups that would be incompatible with harsh chemical conditions [17] [18]. The high selectivity of enzymatic processes enables the synthesis of products that would be difficult or impossible to obtain through conventional chemical methods [17].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

P-aminophenol appears as white or reddish-yellow crystals or light brown powder. Turns violet when exposed to light. (NTP, 1992)
Dry Powder
White or reddish-yellow crystals or light-brown powder that turns violet when exposed to light; [CAMEO]
Solid

Color/Form

Orthorhombic plates from water
White plates from water
Colorless crystals
White or reddish yellow crystals turn violet on exposure to light

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

109.052763847 g/mol

Monoisotopic Mass

109.052763847 g/mol

Boiling Point

543 °F at 760 mmHg (Decomposes) (NTP, 1992)
284 °C at 760 mm Hg, decomposes; 167 °C at 8.0 mm Hg; 150 °C at 3.0 mm Hg; 130.2 °C at 0.3 mm Hg
BP: Can be sublimed at 0.3 mm Hg and 110 °C without decomposition ... forms salts with acids and bases ... Deteriorates under the influence of air and light ... Commercial product usually pink ... MP of commercial product 186 °C
187.5 °C

Flash Point

195 °C (383 °F) - closed cup

Heavy Atom Count

8

Density

4-Aminophenol crystals exist in two forms. The alpha form (from alcohol, water, or ethyl acetate) is the more stable and has an orthorhombic pyramidal structure, density 1.290 g/cu cm /alpha-4-Aminophenol/

LogP

0.04 (LogP)
log Kow = 0.04 at pH 7.4
0.04

Decomposition

When heated to decomposition it emits toxic fumes of /nitric oxides/.

Appearance

Solid powder

Melting Point

367 to 369 °F (NTP, 1992)
367-369 °F
187.5 °C
187.50 °C. @ 760.00 mm Hg

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

R7P8FRP05V

Related CAS

25668-00-2
51-78-5 (hydrochloride)
63084-98-0 (sulfate [2:1])

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Mutagens

Mechanism of Action

... Markers of ER stress (XBP1 messenger RNA processing and protein expression; GRP78 and GRP94 upregulation) and ER-mediated cell death (caspase-12 and calpain activation) were examined in kidney tissue of rats exposed to nephrotoxic doses of cisplatin (CIS), gentamicin (GEN), and p-aminophenol (PAP), a nephrotoxic metabolite of acetaminophen. XBP1 signaling was observed with all three drugs and was associated with increased expression of GRP94 and GRP78 in GEN- and PAP-treated animals, but not after CIS exposure. m-Calpain expression was increased after 7 days of CIS treatment, whereas it was decreased in PAP-treated rats. Caspase-12 cleavage products were increased after CIS, GEN, and PAP administration. The results of this study demonstrate that three clinically relevant nephrotoxic drugs are all associated with changes in markers of ER stress and ER-mediated cell death in vivo ...
4-Aminophenol (4-AP), D-serine, and cisplatin are established rodent nephrotoxins that damage proximal tubules within the renal cortex ... High throughput 2D gel proteomics to profile protein changes in the plasma of compound-treated animals, ... /demonstrated/ several markers of kidney toxicity. Male F344 and Alpk rats were treated with increasing doses of 4-AP, D-serine, or cisplatin, and plasma samples were collected over time ... Several isoforms of the rat-specific T-kininogen protein were identified in each study. T-kininogen was elevated in the plasma of 4-AP-, D-serine-, and cisplatin-treated animals at early time points, returning to baseline levels 3 weeks after treatment. The protein was not elevated in the plasma of control animals or those treated with nontoxic compounds. /It was proposed/ that T-kininogen may be required to counteract apoptosis in proximal tubular cells in order to minimize tissue damage following a toxic insult. In addition, T-kininogen may be required to stimulate localized inflammation to aid tissue repair ... Several isoforms of the inter-alpha inhibitor H4P heavy chain /were identified/ in the 4-AP and D-serine studies. In each case, the protein expression levels in the blood samples paralleled the extent of kidney toxicity, highlighting the correlation between protein alterations and clinical chemistry endpoints. A further set of proteins correlating with kidney damage was found to be a component of the complement cascade and other blood clotting factors, indicating a contribution of the immune system to the observed toxicity. These observations underscore the value of proteomics in identifying new biomarkers and in the elucidation of mechanisms of toxicity.
One of the primary effects found from exposure to p-aminophenol is the formation of methemoglobin. This effect has been found in many species with a wide degree of susceptibility. The oxidation of hemoglobin to methemoglobin interferes with normal oxygen transport functions of hemoglobin and can result in a chemical asphyxia (usually at levels of 60% or more). It is believed that p-aminophenol forms a covalent bond with the reactive -SH groups of hemoglobin and transfers electrons to oxygen to created methemoglobin.
p-Aminophenol is a significantly toxic chemical and one mechanism associated with its cytotoxicity has been attributed to its activity as a tissue respiratory (oxidative phosphorylation) inhibitor ... .

Vapor Pressure

0.00004 [mmHg]
4.0X10-5 mm Hg at 25 °C

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

123-30-8

Absorption Distribution and Excretion

An absorption and excretion study of permanent hair dye intermediates containing 14-C was conducted in hairless Wistar rats under conditions of oxidation hair dyeing (ie, intermediates were mixed with H202 immediately before application). The cutaneous penetration of 14C-4-aminophenol (PAP) alone and in admixture with a nonradioactive coupler (3-amino-6-methylphenol, a 3-aminophenol (MAP) derivative) and that of the resultant 14C-indamine (N-[4-hydroxyphenyl}-3-amino-6-methyl benzoquinone imine) was determined. Hair dye solutions containing uniformly labeled PAP (0.75% or 70 nM) in a simple vehicle were applied to a 10 sq cm dorsal surface of up to 5 rats. Doses of PAP of 0.14 uM/sq cm, 0.69 uM/sq cm, and 3.44/ uM/sq cm yielded respective concentrations of 15.9 +/- 4.76 nM/sq cm, 52.04 +/- 6.73 nM/sq cm, and 58.4 +/- 11.5 nM/sq cm, which penetrated the skin and were detected in the excreta, the viscera, and the skin (excluding PAP found at the site of application) of the treated rats after 4 days. At the highest 14C-PAP concentration applied, the total quantity of 14C-PAP detected per sq cm of skin was approximately the same for PAP alone as for PAP mixed with nonradioactive MAP coupler (56.8 +/- 4.0 nM/sq cm). Penetration of the 14C-indamine was approximately 17 times less (3.6 +/- 0.46 nM) than that of PAP or of the mixture of PAP with the nonradioactive coupler..

Metabolism Metabolites

... Hepatocytes prepared from male Sprague-Dawley rats ... converted para-aminophenol (PAP) to two major metabolites (PAP-GSH conjugates and PAP-N-acetylcysteine conjugates) and several minor metabolites [PAP-O-glucuronide, acetaminophen (APAP), APAP-O-glucuronide, APAP-GSH conjugates, and 4-hydroxyformanilide]. Preincubating hepatoyctes with 1-aminobenzotriazole, an inhibitor of cytochromes P450, did not alter the pattern of PAP metabolism. In conclusion, we found that PAP was metabolized in hepatocytes predominantly to PAP-GSH conjugates and PAP-N-acetylcysteine conjugates in sufficient quantities to account for the nephrotoxicity of PAP.
... The hepatic metabolism of p-aminophenol in Wistar rats and the cytotoxicity of formed glutathione S-conjugates in rat renal epithelial cells /were examined/. After ip application of p-aminophenol (100 mg/kg), the following metabolites were identified in rat bile: 4-amino-2-(glutathion-S-yl)phenol, 4-amino-3-(glutathion-S-yl)-phenol, 4-amino-2,5-bis(glutathion-S-yl)phenol, 4-amino-2,3,5(or 6)-tris(glutathion-S-yl)phenol, an aminophenol conjugate (likely a sulfate or glucuronide), acetaminophen glucuronide, and 3-(glutathion-S-yl)acetaminophen. 4-Amino-3-(glutathion-S-yl)phenol, 4-amino-2,5-bis(glutathion-S-yl)phenol, and 4-amino-2,3,5(or 6)-tris(glutathion-S-yl)phenol induced a dose- and time-dependent loss of cell viability in rat kidney cortical cells. Cell killing was significantly reduced by inhibition of gamma-glutamyl transpeptidase with Acivicin. p-Aminophenol was also toxic to renal epithelial cells. Coincubation of p-aminophenol with tetraethylammonium bromide, a competitive inhibitor of the organic cation transporter, and with SKF-525A, an inhibitor of cytochrome P450, protected cells from p-aminophenol-induced toxicity. p-Aminophenol would thus be accumulated in the kidney mainly by organic cation transport systems, which are concentrated in the S-1 segment of the proximal tubule. However, p-aminophenol toxicity in vivo is directed toward the S-2 and S-3 segments, which are rich in gamma-glutamyl transpeptidase. These results and the observation that biliary cannulation and glutathione depletion reduce p-aminophenol nephrotoxicity suggest that the biosynthesis of toxic glutathione conjugates is responsible for p-aminophenol nephrotoxicity in vivo. The aminophenol glutathione S-conjugates formed induce p-aminophenol nephrotoxicity by a pathway dependent on gamma-glutamyl transpeptidase.
4-Aminophenol in the presence of oxyhemoglobin forms numerous adducts with glutathione (GSH). Using (14)C-4-aminophenol and (3)H-glutathione, ten different thioethers were isolated, by HPLC, with isotope ratios of 1:1, 1:2, 1:3, respectively ... In erythrocytes of humans and dogs, and in dog blood, in vivo, the same pattern of 4-aminophenol conjugates with GSH was found. In vivo, 5% of administered 4-aminophenol is converted into thioethers within erythrocytes, accompanied by a 60% decrease in the cellular GSH, indicating the role of erythrocytes in the biotransformation of xenobiotics.
p-Aminophenol yields p-acetamidophenol, p-aminophenyl-beta-d-glucuronide, p-aminophenyl sulfate, 4-aminoresorcinol, and p-methylaminophenol in rabbit.
For more Metabolism/Metabolites (Complete) data for 4-Aminophenol (12 total), please visit the HSDB record page.
4-aminophenol is a known human metabolite of aniline.

Wikipedia

4-Aminophenol
11-Deoxycortisol

Use Classification

Cosmetics -> Hair dyeing
Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

REDUCTION OF NITROBENZENE WITH IRON FILINGS IN ACID OR BY CATALYTIC HYDROGENATION
Usually prepared by the reduction of p-nitrophenol
(1) By reduction of p-nitrophenol with iron filings and hydrochloric acid; (2) by electrolytic reduction of nitrobenzene in concentrated sulfuric acid and treatment with an alkali to free the base.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Plastics Material and Resin Manufacturing
Cyclic Crude and Intermediate Manufacturing
Phenol, 4-amino-: ACTIVE
TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.

Analytic Laboratory Methods

Choice of TLC systems for routine screening for acidic drugs during toxicological analyses.
Nitrogen flame ionization detector/flame ionization detector ratio as aid for identification of forensically relevant cmpd.
Hair dyes acting by oxidation. Their identification & estimation by high-performance liq phase chromatography.
Chloramin "fahlberg"--a new detection reagent for identification & semiquantitative determination of nitro- & aminophenols in polluted water. A TLC determination.
Methods for analysis of arylamines & their N- & C-hydroxylated metabolites, including high-pressure liq chromatography & spectrophotometric methods.

Storage Conditions

Store in tightly closed containers in a cool, well-ventilated area. Aminophenols must be stored to avoid contact with strong oxidizers (such as chlorine, bromine, and fluorine), since violent reactions occur. /Aminophenols/

Interactions

p-Aminophenol (pAP, 225 mg/kg) administration to rats induced renal failure and has been associated with markers of endoplasmic reticulum (ER) stress, as well as calpain and caspase-12 activation in kidneys. To determine the importance of ER stress and calpain during pAP-induced nephrotoxicity, rats were pretreated with low, nontoxic, doses of ER stress inducers or with the selective calpain inhibitor PD150606 (3 mg/kg). Prior ER stress induced by tunicamycin and oxidized dithiothreitol did not result in protection against renal failure, but PD150606 administration was protective and decreased significantly the rise in creatinine and blood urea nitrogen observed after 24-hr post-pAP administration. pAP-induced XBP1 upregulation was not modified by calpain inhibition, but a trend to lower GRP94 induction was determined, suggesting that pAP-induced ER stress was mostly calpain independent. In contrast, pAP-induced caspase-12 cleavage products were significantly decreased with PD150606 pretreatment, demonstrating that caspase-12 activation was calpain dependent ...
The effects of a glutathione depletor, buthionine sulfoximine (BSO) and biliary cannulation on the nephrotoxicity of p-aminophenol (PAP) have been investigated in the F344 rat. Pretreatment with BSO completely protected against the nephrotoxicity of a 50 mg/kg dose of PAP, assessed by clinical chemistry, renal histopathology, and (1)H-NMR urinalysis. Biliary cannulation partially protects against nephrotoxicity induced by 100 mg/kg PAP. These data suggest that the nephrotoxicity of PAP may be due in part to the formation of a proximate toxic metabolite in the liver which is excreted in the bile, subsequently reabsorbed and transported via the systemic circulation to the kidney where the toxic effects occur.
Screening tests revealed that aniline increased urine trimethoprim (TMP) excretion in rat. The study attempted to investigate the effect of aniline under conditions of repeated exposure on the course of TMP excretion with urine. ... Three groups of rats (10 rats each) were used. Group I was exposed for 12 days (6 hr a day) to aniline vapour. Group II received TMP only. Group III was exposed both to aniline & TMP. Concns of TMP & p-aminophenol (an aniline metabolite) were determined in the 24 hr urine samples after 1, 6, & 12 days. The exposure to aniline vapors was found to cause almost 3-fold incr of TMP removal. No effect of TMP on p-aminophenol excretion was observed.
An investigation was carried out of the effects of ortho-aminophenol (95556) (o-AP), meta-aminophenol (591275) (m-AP), para-aminophenol (123308) (p-AP) & acetaminophen (103902) (AAP) on the induction of preneoplastic lesions in the liver & kidney of male Fischer-344-rats by N-ethyl-N-hydroxyethylnitrosamine (13147256) (EHEN). The rats in this 52 wk investigation included those give 0.1% EHEN in their drinking water for 2 wk & then, beginning 1 wk later, given 0.8% of either o-AP, m-AP, p-AP or AAP in the basal diet for 49 wk; those given EHEN & thereafter only the basal diet; & those given one of the test cmpds without prior EHEN admin. Body, liver & kidney weights were determined for sacrificed rats, & liver sections were subjected to immunohistochemical exam of glutathione-S-transferase placental type (GSTP) positive foci. The numbers of GSTP positive foci in the liver were significantly decreased in rats given o-AP, m-AP, p-AP or AAP after EHEN as compared to values for rats given EHEN alone. However, lowered incidences of GSTP positive foci were observed only in rats given o-AP or AAP after EHEN. Only p-AP & AAP gave significantly higher incidences of microadenoma & adenoma in the kidney.

Stability Shelf Life

Deteriorates under influence of air and light

Dates

Modify: 2023-08-15
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